2-Fluoro-5-methyl-4-(trifluoromethyl)aniline
Overview
Description
“2-Fluoro-5-methyl-4-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1373920-66-1 . It has a molecular weight of 193.14 . This compound is typically in liquid form .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Quinazoline and Fused Isoindolinone Scaffolds : A study by Wu et al. (2021) demonstrated the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group. This enables Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, leading to efficient synthesis of quinazoline and fused isoindolinone scaffolds, which are crucial in pharmaceutical chemistry (Wu et al., 2021).
Intermediate in Antitumor Agent Synthesis : Yang Shijing (2013) described the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline from 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline. This compound serves as an intermediate for the antitumor agent nilotinib (Shijing, 2013).
Herbicidal Activity : Wu et al. (2011) synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using this compound. These compounds showed promising herbicidal activities, particularly against dicotyledonous weeds (Wu et al., 2011).
Study of Vibrational Analysis in Nonlinear Optical Materials : Research by Revathi et al. (2017) explored the vibrational analysis of fluorine-substituted anilines, including this compound, for potential applications in nonlinear optical (NLO) materials. This study provides insights into the molecular interactions and properties relevant to NLO applications (Revathi et al., 2017).
Synthesis and Characterization of Metal Complexes : Kasumov et al. (2016) conducted a study on the synthesis and characterization of Cu(II) and Pd(II) complexes using this compound. These complexes were analyzed for their structural properties and potential antiproliferative activities (Kasumov et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound may be used in chemical synthesis studies .
Mode of Action
It’s known that the ortho-substituted fluorine can perform nucleophilic aromatic substitution . This makes 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline an excellent precursor for various heterocycles .
Biochemical Pathways
It’s known that the compound can be used as a building block for various heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .
Pharmacokinetics
It’s known that similar compounds like 2-fluoroaniline are efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-Acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
It’s known that the compound can be used as a building block for ocfentanil derivatives as an analgesic .
Action Environment
It’s known that similar compounds should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-2-7(13)6(9)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCZPNCTRGYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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